Robustine

Overview

Description

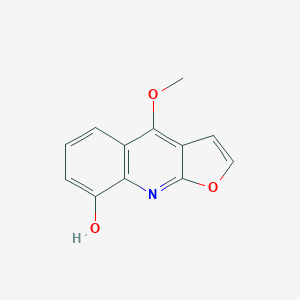

Robustine is a quinoline alkaloid that is specifically classified as a furoquinoline. It is characterized by a furo[2,3-b]quinoline structure substituted by a methoxy group at position 4 and a hydroxy group at position 8 . This compound is naturally found in certain plant species, such as Dictamnus angustifolius .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of robustine typically involves the construction of the furoquinoline core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with glyoxylic acid can yield the furoquinoline structure through a series of condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the Dictamnus angustifolius plant, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Robustine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.

Substitution: Substitution reactions can occur at the methoxy or hydroxy positions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Robustine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives.

Biology: this compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: Due to its bioactivity, this compound is explored for potential therapeutic applications, such as in the development of new drugs.

Industry: this compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of robustine involves its interaction with specific molecular targets. For instance, this compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of this compound .

Comparison with Similar Compounds

Dictamnine: Another furoquinoline alkaloid with similar structural features.

Skimmianine: A furoquinoline alkaloid known for its antimicrobial properties.

Kokusaginine: A tricyclic quinoline alkaloid with notable biological activities.

Comparison: Robustine is unique due to its specific substitution pattern (methoxy and hydroxy groups) on the furoquinoline core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name |

4-methoxyfuro[2,3-b]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-15-11-7-3-2-4-9(14)10(7)13-12-8(11)5-6-16-12/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVNNMLKTSWBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=C1C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177086 | |

| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2255-50-7 | |

| Record name | 8-Hydroxydictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

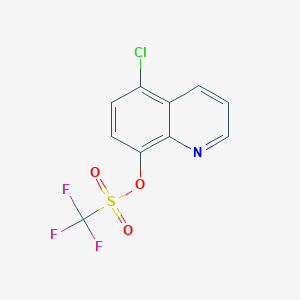

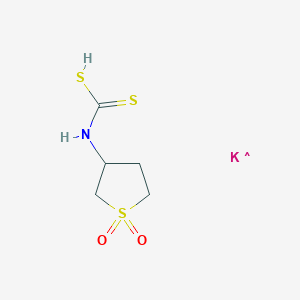

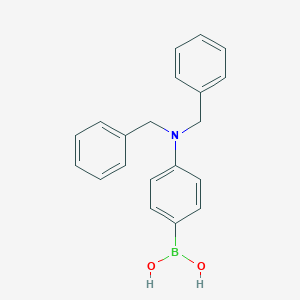

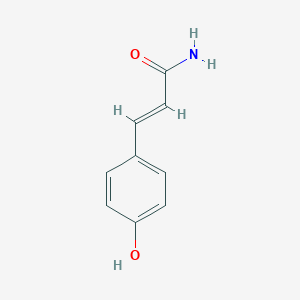

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

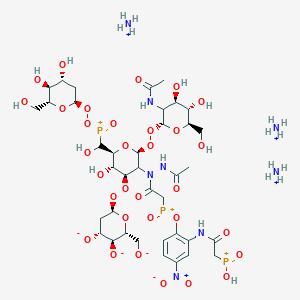

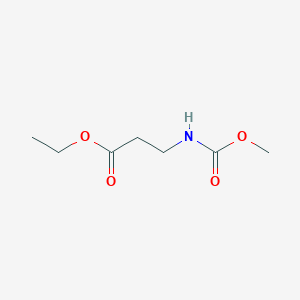

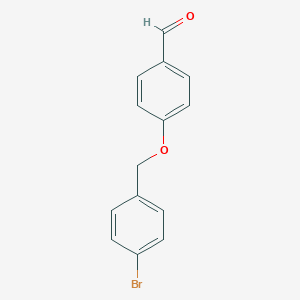

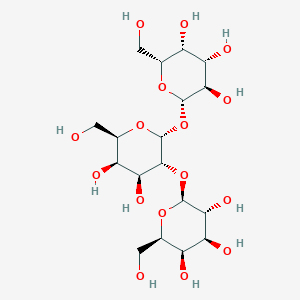

Feasible Synthetic Routes

Q1: What is robustine?

A1: this compound is a furoquinoline alkaloid found in various plants, especially those belonging to the Rutaceae family. [, , ]

Q2: Which plants contain this compound?

A2: this compound has been isolated from plants like Dictamnus angustifolius, Zanthoxylum tingoassuiba, Thamnosma montana, Evodia fargesii, Zanthoxylum dissitum, Haplophyllum robustum, and Raputia praetermissa. [, , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they mention that mass spectrometry was used to study its structure. [] Based on its known structure, this compound has a molecular formula of C12H11NO3 and a molecular weight of 221.21 g/mol.

Q4: What is the significance of this compound in chemosystematics?

A5: The presence of this compound, alongside other prenylindole alkaloids, in the stems of Raputia praetermissa provides evidence for its relationship with the Cusparieae tribe within the Rutaceae family. []

Q5: Can this compound be synthesized in the laboratory?

A6: Yes, this compound can be synthesized chemically. One reported method involves a strategic approach utilizing Vilsmeier Haack and oxidative cyclization reactions. [] Another study mentions the synthesis of this compound (8-hydroxydictamnine) and 7-hydroxy-8-methoxydictamnine (haplosine). []

Q6: Are there any spectroscopic data available for this compound?

A7: Although the provided excerpts lack specific spectroscopic details for this compound, several studies mention using NMR, IR, UV, and MS for structural characterization of compounds, including this compound. [, , , , ]

Q7: Does this compound exhibit any inhibitory activity against enzymes?

A8: While the provided information doesn't explicitly discuss this compound's enzyme inhibitory potential, a study mentions the inhibitory effects of furoquinoline alkaloids, including this compound, from Melicope confusa and Dictamnus albus against human phosphodiesterase 5 (hPDE5A) in vitro. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)